Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Overview
Description
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a bioactive metabolite. It was structurally elucidated as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) based on FT-IR, NMR and LC–MS analysis .
Synthesis Analysis
The compound was produced by a marine bacterium, Staphylococcus sp. strain MB30 . The culture conditions of the strain were optimized to enhance the yield of the antimicrobial compound. The compound was purified using silica gel column chromatography and high performance liquid chromatography .Molecular Structure Analysis
The mass spectrum analysis showed it has a molecular weight of 154 Da with a molecular formula of C7H10O2N2 .Scientific Research Applications
Synthesis of Lactam and Ketone Precursors
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride plays a role in the synthesis of lactams and ketone precursors, which are important for creating octahydropyrrolo- and octahydro-2H-pyrido[1,2-a]pyrazines. This process involves the construction of the piperazine ring and subsequent reactions like alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation (Branden, Compernolle, & Hoornaert, 1992).
Domino Approach in Chemical Synthesis
The compound is utilized in a domino Michael/intramolecular nucleophilic substitution pathway, demonstrating flexibility in the synthesis of biologically relevant 3,4-dihydropyrrolo[1,2-a]pyrazines. This process involves the use of vinyl selenones and amidic functions, showcasing versatility in chemical synthesis (Palomba et al., 2018).
Development of Vascular Smooth Muscle Relaxants and Antihypertensive Agents
It has been involved in the synthesis of compounds tested for their ability to relax aortic smooth muscle and antihypertensive activity. This highlights its potential application in developing new medicinal compounds (Abou-Gharbia et al., 1984).
Preparation of Dihydropyrrolo[1,2-a]Pyrazin-1-One
The compound is key in the preparation of unreported 1H-3,4-dihydropyrrolo-[1,2-a]pyrazin-1-one, using a process involving monoesterification, bromine displacement, cyclization, and amidation. This process highlights its significance in creating new chemical entities (Guo et al., 2011).
Synthesis of Octahydropyrrolo[1,2-a]pyrazines
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is used in the new routes for synthesizing octahydropyrrolo[1,2-a]pyrazines, a structural fragment of several drugs. The synthesis involves the hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazines under specific conditions (Likhosherstov, Peresada, & Skoldinov, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXDSXZRXCCQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(=O)N2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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